molecular formula C28H27F3N2O5S B11450175 Methyl 4-[(6,7-dimethoxy-2-{[3-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate

Methyl 4-[(6,7-dimethoxy-2-{[3-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate

Cat. No.: B11450175
M. Wt: 560.6 g/mol
InChI Key: ZLLIKIMBBVIBMV-UHFFFAOYSA-N
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Description

Methyl 4-[(6,7-dimethoxy-2-{[3-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a tetrahydroisoquinoline moiety, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(6,7-dimethoxy-2-{[3-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the trifluoromethylphenyl group, and the esterification of the benzoate. Common synthetic methods include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Introduction of the Trifluoromethylphenyl Group: This step often involves the use of trifluoromethylphenyl isocyanate, which reacts with the tetrahydroisoquinoline core to form the desired carbamothioyl derivative.

    Esterification of the Benzoate: The final step involves the reaction of the intermediate with methyl 4-hydroxybenzoate under acidic or basic conditions to form the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust reaction conditions that minimize side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(6,7-dimethoxy-2-{[3-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(6,7-dimethoxy-2-{[3-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biological Research: It can be used as a probe to study various biological pathways and mechanisms, particularly those involving isoquinoline derivatives.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-[(6,7-dimethoxy-2-{[3-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethylphenyl group is known to enhance the compound’s binding affinity to certain proteins, while the tetrahydroisoquinoline core can interact with various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline Derivatives: Compounds such as 1,2,3,4-tetrahydroisoquinoline and its various substituted derivatives.

    Trifluoromethylphenyl Derivatives: Compounds containing the trifluoromethylphenyl group, such as trifluoromethylphenyl isocyanate.

Uniqueness

Methyl 4-[(6,7-dimethoxy-2-{[3-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both the tetrahydroisoquinoline core and the trifluoromethylphenyl group makes it distinct from other compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C28H27F3N2O5S

Molecular Weight

560.6 g/mol

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-[[3-(trifluoromethyl)phenyl]carbamothioyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C28H27F3N2O5S/c1-35-24-13-18-11-12-33(27(39)32-20-6-4-5-19(14-20)28(29,30)31)23(22(18)15-25(24)36-2)16-38-21-9-7-17(8-10-21)26(34)37-3/h4-10,13-15,23H,11-12,16H2,1-3H3,(H,32,39)

InChI Key

ZLLIKIMBBVIBMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=CC(=C3)C(F)(F)F)COC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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